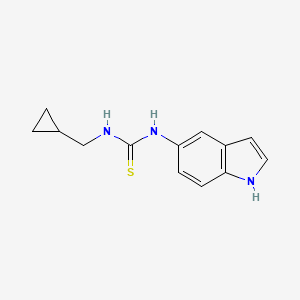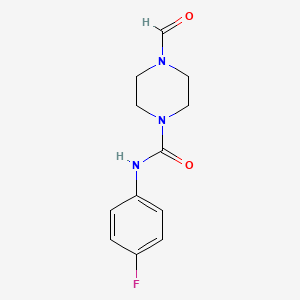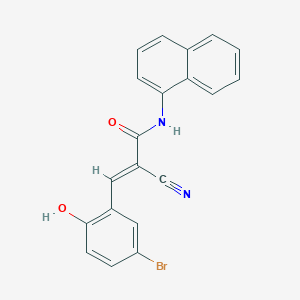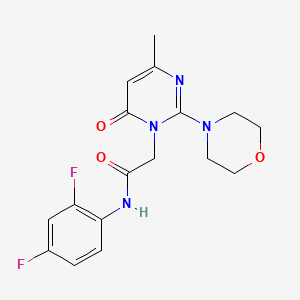![molecular formula C6H4F6N2O B2768432 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375258-69-6](/img/structure/B2768432.png)
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a chemical compound with the CAS Number: 2375258-69-6 . It has a molecular weight of 234.1 . The IUPAC name for this compound is 1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)-1H-pyrazole . The InChI code for this compound is 1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H . This indicates that the compound contains six fluorine atoms, two nitrogen atoms, one oxygen atom, and four hydrogen atoms attached to a six-carbon backbone.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Antioxidant Activity
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole, as part of the broader pyrazole derivatives, has been explored for various scientific applications including its potential antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems, and pyrazole derivatives have shown promising antioxidant properties. Studies on analytical methods for determining antioxidant activity highlight the significance of understanding these properties for various applications, ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).
Antimicrobial and Anti-inflammatory Agents
The trifluoromethylpyrazoles, a category that includes compounds like this compound, have been the subject of significant attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group plays a pivotal role in the activity profile of these compounds. Their potential as novel anti-inflammatory and antibacterial agents with minimal side effects has been extensively reviewed, covering literature from 2000 to 2015, indicating a broad area of application in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Synthesis and Bioevaluation
The synthesis methods and bioevaluation of pyrazole derivatives, including this compound, have been reviewed, showcasing their importance in agrochemical and pharmaceutical activities. This includes the exploration of synthetic strategies and the biological activities found in pyrazole derivatives, highlighting their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Environmental Applications
In environmental science, the focus on polyfluoroalkyl chemicals, which includes fluorinated pyrazoles, pertains to their degradation and the assessment of their environmental impact. Research into the microbial degradation of these compounds has provided insights into their environmental fate, degradation pathways, and the potential formation of persistent pollutants. This area of study is crucial for evaluating the environmental safety and regulatory compliance of chemicals containing the pyrazole ring (Liu & Avendaño, 2013).
Safety and Hazards
特性
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCPNJJIXCLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)



![4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2768357.png)


![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)
![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2768368.png)
![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)
